4-Isopropyl-1H-pyrazole-1-carboxamide
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Overview
Description
4-Isopropyl-1H-pyrazole-1-carboxamide is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1H-pyrazole-1-carboxamide typically involves the reaction of isopropylamine with a suitable pyrazole precursor. One common method includes the reaction of isopropylamine with (3-ethoxycarbonyloxy-1-methylpyrazol-4-yl)carbonyl ethyl carbonate in an acetonitrile solution . The reaction is carried out under cooling conditions to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various N-substituted pyrazole derivatives .
Scientific Research Applications
4-Isopropyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antifungal, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals, such as fungicides.
Mechanism of Action
The mechanism of action of 4-Isopropyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the SDH enzyme, disrupting the mitochondrial electron transport chain and inhibiting energy synthesis in fungal pathogens . This interaction is facilitated by hydrogen bonding and π-π stacking interactions with the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Pyrazole-4-carboxamide: Shares a similar core structure but with different substituents.
N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide: Another derivative with distinct biological activities.
Uniqueness
4-Isopropyl-1H-pyrazole-1-carboxamide is unique due to its specific isopropyl substitution, which enhances its biological activity and specificity as an enzyme inhibitor. This makes it a valuable compound for developing new antifungal agents .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-propan-2-ylpyrazole-1-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-5(2)6-3-9-10(4-6)7(8)11/h3-5H,1-2H3,(H2,8,11) |
InChI Key |
VZBJCOLYVJSGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN(N=C1)C(=O)N |
Origin of Product |
United States |
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